molecular formula C17H15Cl3IN3O2 B5029360 N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide

N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide

Katalognummer B5029360
Molekulargewicht: 526.6 g/mol
InChI-Schlüssel: KKSPOBCJSZUSFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide, also known as TRO19622, is a small molecule inhibitor that has shown promising results in various scientific research applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wirkmechanismus

The mechanism of action of N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide involves the inhibition of various enzymes and proteins involved in disease pathogenesis. In Alzheimer's disease, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide inhibits the formation of amyloid-beta aggregates by binding to the amyloid-beta peptide and preventing its aggregation. In Parkinson's disease, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide protects dopamine neurons from oxidative stress-induced cell death by inhibiting the activity of the enzyme monoamine oxidase B. In cancer, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide induces apoptosis by inhibiting the activity of the protein Bcl-2.
Biochemical and Physiological Effects:
N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has been shown to have various biochemical and physiological effects in preclinical studies. In Alzheimer's disease, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide reduces the levels of amyloid-beta peptides and prevents the formation of amyloid-beta aggregates. In Parkinson's disease, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide protects dopamine neurons from oxidative stress-induced cell death and improves motor function. In cancer, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide inhibits the growth of cancer cells and induces apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has also been shown to have low toxicity in preclinical studies. However, the compound has some limitations for lab experiments. N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the compound has not yet been tested in clinical trials, which limits its potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for the study of N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide. Further preclinical studies are needed to determine the compound's therapeutic potential in various diseases. Clinical trials are also needed to determine the safety and efficacy of N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide in humans. Additionally, the development of more soluble analogs of N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide could improve its potential as a therapeutic agent. Finally, the identification of new targets for N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide could expand its potential therapeutic applications.

Synthesemethoden

The synthesis of N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amine group of 4-aminobenzoic acid with acetyl chloride to form N-acetyl-4-aminobenzoic acid. This is followed by the reaction of N-acetyl-4-aminobenzoic acid with 4-nitrophenylhydrazine to form N-(4-nitrophenyl)-N-acetyl-4-aminobenzamide. The nitro group of N-(4-nitrophenyl)-N-acetyl-4-aminobenzamide is then reduced to an amino group using palladium on carbon catalyst and hydrogen gas. This is followed by the reaction of the resulting amine with 2,2,2-trichloroethyl chloroformate to form N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-4-aminobenzamide. Finally, the iodination of N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-4-aminobenzamide using iodine monochloride yields N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide.

Wissenschaftliche Forschungsanwendungen

N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has been studied extensively for its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies for the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has been shown to inhibit the formation of amyloid-beta aggregates, which are believed to be responsible for the neurodegeneration observed in the disease. In Parkinson's disease, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has been shown to protect dopamine neurons from oxidative stress-induced cell death. In cancer, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis.

Eigenschaften

IUPAC Name

N-[1-(4-acetamidoanilino)-2,2,2-trichloroethyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3IN3O2/c1-10(25)22-13-5-7-14(8-6-13)23-16(17(18,19)20)24-15(26)11-3-2-4-12(21)9-11/h2-9,16,23H,1H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSPOBCJSZUSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.